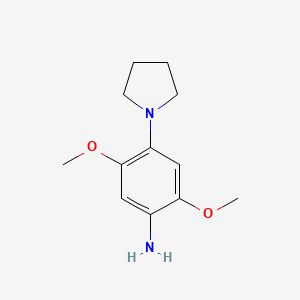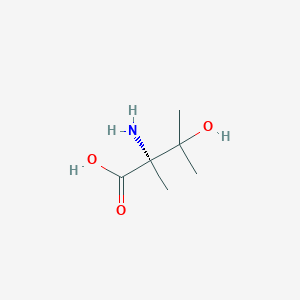
Trimethylserin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylserin is an organic compound that belongs to the class of amino acids It is characterized by the presence of three methyl groups attached to the serine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylserin can be synthesized through several methods. One common approach involves the methylation of serine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete methylation of the serine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the catalytic methylation of serine using dimethyl sulfate or methyl triflate as methylating agents. These reactions are often conducted in the presence of a suitable catalyst, such as palladium or platinum, to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Trimethylserin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylserine oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of trimethylserinol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Halides (e.g., methyl iodide), amines; reactions are often conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Trimethylserine oxide
Reduction: Trimethylserinol
Substitution: Various substituted this compound derivatives depending on the substituent used.
Scientific Research Applications
Trimethylserin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of trimethylserin involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes involved in methylation reactions, leading to the formation of methylated metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as gene expression, protein function, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Trimethyllysine: Another trimethylated amino acid with similar chemical properties but different biological functions.
Trimethylamine: A trimethylated amine that shares some chemical reactivity with trimethylserin but has distinct applications and effects.
Uniqueness
This compound is unique due to its specific structure and the presence of three methyl groups attached to the serine molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-5(2,10)6(3,7)4(8)9/h10H,7H2,1-3H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
XRTPVBDGIHBVJI-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@](C(=O)O)(C(C)(C)O)N |
Canonical SMILES |
CC(C)(C(C)(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)
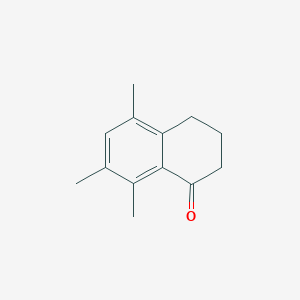
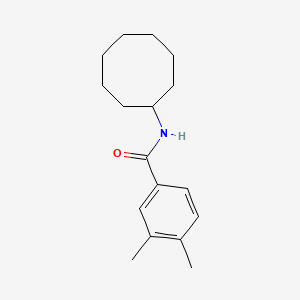
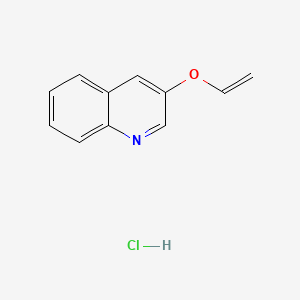
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)
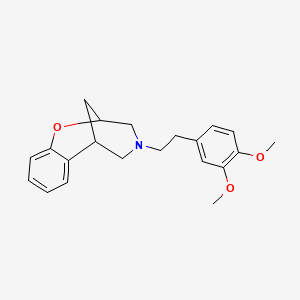
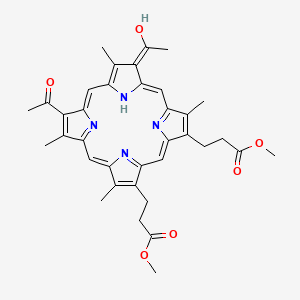

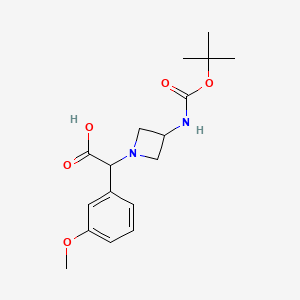
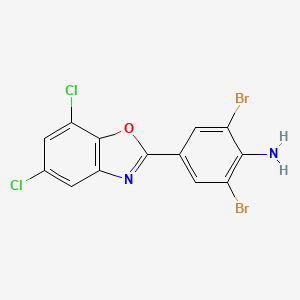
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)
